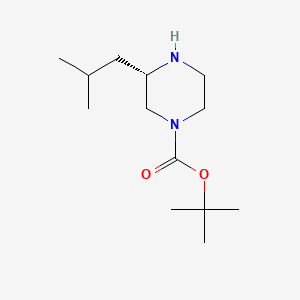

(S)-1-Boc-3-isobutyl-piperazine

Description

Propriétés

IUPAC Name |

tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZJZDBPJNYEIE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647563 | |

| Record name | tert-Butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-62-1 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(2-methylpropyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-isobutyl-piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available piperazine and isobutyl bromide.

Alkylation: Piperazine is reacted with isobutyl bromide in the presence of a base such as potassium carbonate to form 3-isobutyl-piperazine.

Protection: The resulting 3-isobutyl-piperazine is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to introduce the Boc protecting group, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-Boc-3-isobutyl-piperazine can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any oxidized forms back to the original compound.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the isobutyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Applications De Recherche Scientifique

(S)-1-Boc-3-isobutyl-piperazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with various biological targets.

Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting neurological and psychiatric disorders.

Industry: In the chemical industry, it is used in the production of polymers and other materials that require piperazine derivatives.

Mécanisme D'action

The mechanism by which (S)-1-Boc-3-isobutyl-piperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The Boc protecting group ensures that the compound remains stable and reactive under physiological conditions, allowing it to reach its target sites effectively.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Piperazine Derivatives

Substituent Position Variants

(S)-1-Boc-2-isobutyl-piperazine

- Structure : Isobutyl group at C2 instead of C3.

- Molecular Formula : C₁₃H₂₆N₂O₂ (identical to 3-isobutyl isomer).

- CAS : 674792-06-4 .

(S)-1-Boc-2-ethyl-piperazine

Alkyl Group Variants

(S)-1-Boc-3-isopropylpiperazine

- Structure : Isopropyl group at C3.

- Molecular Formula : C₁₂H₂₄N₂O₂ (MW: 228.33 g/mol).

- CAS : 475272-54-9 .

(S)-1-Boc-3-butylpiperazine

Stereochemical Variants

(R)-1-Boc-3-isobutyl-piperazine

Data Table: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Position | Alkyl Group | Stereochemistry |

|---|---|---|---|---|---|---|

| (S)-1-Boc-3-isobutyl-piperazine | C₁₃H₂₆N₂O₂ | 242.36 | 78551-93-6* | C3 | Isobutyl | S |

| (S)-1-Boc-2-isobutyl-piperazine | C₁₃H₂₆N₂O₂ | 242.36 | 674792-06-4 | C2 | Isobutyl | S |

| (S)-1-Boc-3-isopropylpiperazine | C₁₂H₂₄N₂O₂ | 228.33 | 475272-54-9 | C3 | Isopropyl | S |

| (R)-1-Boc-3-isobutyl-piperazine | C₁₃H₂₆N₂O₂ | 242.36 | 928025-61-0 | C3 | Isobutyl | R |

| (S)-1-Boc-2-ethyl-piperazine | C₁₁H₂₂N₂O₂ | 214.30 | 325145-35-5 | C2 | Ethyl | S |

*CAS for racemic or unspecified stereochemistry .

Activité Biologique

(S)-1-Boc-3-isobutyl-piperazine is a piperazine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group and an isobutyl substitution at the 3-position of the piperazine ring, contributing to its unique properties and applications in drug development.

- Molecular Formula : C13H26N2O2

- Molecular Weight : 258.36 g/mol

- Appearance : White to light yellow crystalline solid

- Solubility : Soluble in organic solvents (e.g., DMSO, ethyl acetate, methanol) but has limited solubility in water .

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of piperazine derivatives reveals that modifications to the piperazine ring can significantly influence biological activity. For example:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (S)-1-Boc-3-isopropyl-piperazine | C12H24N2O2 | Isopropyl substitution instead of isobutyl |

| (S)-1-Boc-3-tert-butyl-piperazine | C13H26N2O2 | Tert-butyl group providing steric bulk |

| 1-Boc-piperazine | C9H18N2O2 | Lacks additional substituents at the 3-position |

These variations demonstrate how structural changes can modulate the pharmacological profile of piperazine derivatives, impacting their efficacy and safety profiles.

Case Studies and Research Findings

-

CXCR4 Antagonism :

A study focused on developing CXCR4 antagonists identified several piperazine derivatives with promising profiles. Notably, modifications to the alkyl side chains improved selectivity and reduced off-target effects. Compounds with similar structures to this compound showed enhanced pharmacokinetic properties and lower toxicity in preliminary assays . -

CNS Activity :

Research on piperazine derivatives has indicated potential CNS effects, with some compounds demonstrating activity at serotonin receptors. This suggests that this compound may also possess similar properties, warranting further investigation into its neuropharmacological effects . -

Anticancer Activity :

A review highlighted various piperazine compounds exhibiting anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. Although specific data on this compound is sparse, its structural similarities to known active compounds suggest potential anticancer applications .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines for irritant/hazardous chemicals. Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl derivatives). Emergency protocols (e.g., eyewash stations, spill kits) and toxicity data gaps (e.g., ecotoxicological profiles) must be addressed before scaling up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.